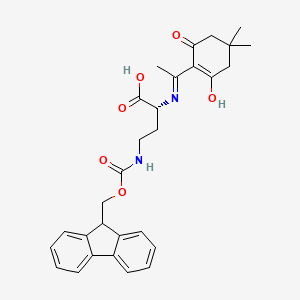

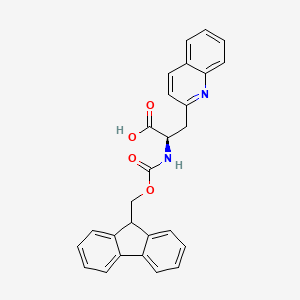

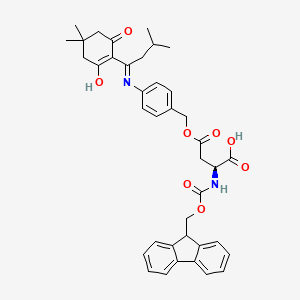

Dde-D-Dab(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dde-D-Dab(Fmoc)-OH is a derivative of the amino acid Dab, which is a natural component of proteins and other biomolecules. It is an important building block for peptide synthesis, and is used in a variety of research applications. Dde-D-Dab(Fmoc)-OH is a synthetic compound that has been used in a variety of scientific research applications, including peptide synthesis, biochemistry, and drug development.

Aplicaciones Científicas De Investigación

Peptide Nucleic Acid (PNA) Probes

- Orthogonally Protected PNA Building Block : An orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, was designed for constructing PNA FRET probes. This allows post-synthetic attachment of reporter groups to PNA, enhancing the detection of target DNA sequences through FAM Cy5 donor-acceptor pairs (Oquare & Taylor, 2008).

Fluorescent Glycopeptides

- Microwave-Assisted Synthesis : Efficient, automated, and microwave-assisted synthesis of fluorescein-labelled peptides, including Lys(Dde)-Gly-Wang resin, demonstrated the stability of carboxyfluorescein under microwave conditions. This methodology facilitates the synthesis of fluorescently labelled glycopeptides for biological evaluation (Kowalczyk, Harris, Dunbar, & Brimble, 2009).

Branched Phosphopeptides

- Solid-Phase Synthesis : Utilization of Fmoc-N ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine [Fmoc-Lys(Dde)-OH] for the synthesis of branched peptides. These peptides showed higher specificity and affinity towards SH2 and SH3 domains, demonstrating the utility of Dde-D-Dab(Fmoc)-OH in creating complex peptide structures with potential therapeutic applications (Xu, Zheng, Cowburn, & Bárány, 2004).

Cellular Uptake Enhancement

- Fluorescently Labelled PNA-Peptide Conjugates : The development of a flexible strategy using Dde/Mmt protected PNA monomers orthogonal to Fmoc chemistry for efficient cellular delivery of PNA into cells. This approach enhances the cellular uptake of PNA, critical for therapeutic and diagnostic applications (Díaz-Mochón, Bialy, Watson, Sánchez-Martín, & Bradley, 2005).

Labeling Strategies for Peptides

- Incorporation in Biotin-Labeled Peptides : A new strategy utilizing Rink amide 4-methylbenzhydrylamine resin coupled with Fmoc-Lys(Dde)-OH for the addition of various labels, including biotin, to peptides. This method facilitates the synthesis of labeled peptides for research and diagnostic purposes, showing high yield and specificity (Bibbs, Ambulos, Kates, Khatri, Medzihradszky, Osapay, & Weintraub, 2000).

Propiedades

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQZWPYGWVUUEH-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-D-Dab(Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

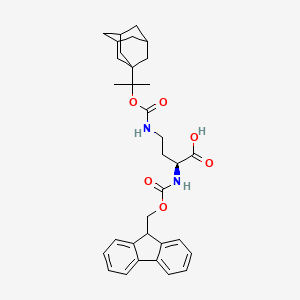

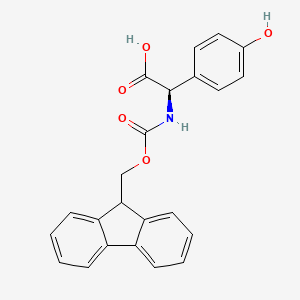

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

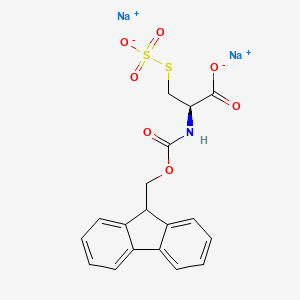

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)